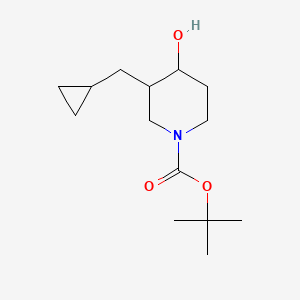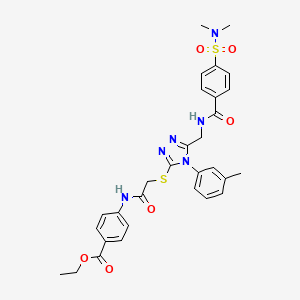
tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate, Mixture of diastereomers” is a complex organic compound. The term “diastereomers” refers to stereoisomers that are not mirror images of each other . They can have different physical properties and reactivity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tert-butyl esters are commonly used in synthetic organic chemistry . The synthesis could involve the reaction of the corresponding carboxylic acid with tert-butanol in the presence of a catalyst .
Molecular Structure Analysis
The compound contains a cyclopropyl group, which is a three-membered ring, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The term “tert-butyl” refers to a substituent with the formula -C(CH3)3. The “3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate” part indicates the positions of the substituents on the piperidine ring.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ester group, the cyclopropyl group, and the piperidine ring. Ester groups can undergo reactions such as hydrolysis and reduction . Cyclopropyl groups can participate in ring-opening reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar ester group could influence its solubility in different solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Stereoselective Syntheses : Studies have shown stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, indicating its utility in creating compounds with specific stereochemistry, crucial for drug development and materials science Boev et al., 2015.
Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines : The compound serves as a new scaffold for preparing substituted piperidines, highlighting its role in expanding the chemical space for pharmaceuticals and agrochemicals Harmsen et al., 2011.
Thermal, X-ray, and DFT Analyses : It has been synthesized and analyzed for its thermal stability, molecular structure, and electronic properties, providing insights into its physical-chemical characteristics Çolak et al., 2021.
Applications in Material Science
Utilization of Industrial Waste Materials : Demonstrates how chemical processes can be optimized to synthesize chiral bicyclic 3-hydroxypiperidines, showing the potential of this compound in recycling and sustainable chemistry Wilken et al., 1997.
Molecular Structure Determination : The structural determination of related compounds through techniques like X-ray diffraction analysis aids in the understanding of molecular interactions and the design of molecular materials Moriguchi et al., 2014.
Drug Development and Pharmacology
Synthesis of Spirocyclopropanated Analogues : It is used in synthesizing analogues of the insecticide Imidacloprid, illustrating its role in creating bioactive molecules with potential agricultural applications Brackmann et al., 2005.
Enantiomerically Pure tert-Butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate Synthesis : Demonstrates advancements in synthesizing enantiomerically pure compounds, a crucial aspect of medicinal chemistry for the development of drugs with specific biological activities Maton et al., 2010.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-7-6-12(16)11(9-15)8-10-4-5-10/h10-12,16H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZNBNKVMDYXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2563462.png)
![3-Methyl-7-[3-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)
![Methyl 2-(1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate](/img/structure/B2563464.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2563466.png)
![Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2563467.png)

![6-(2-methylbenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2563469.png)

![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)
![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B2563476.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2563477.png)
![2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide](/img/structure/B2563479.png)
![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B2563480.png)
![1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563482.png)